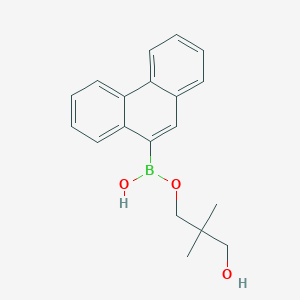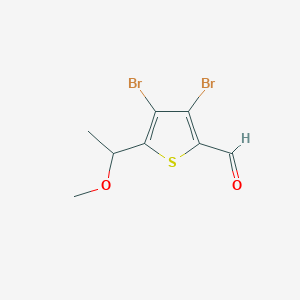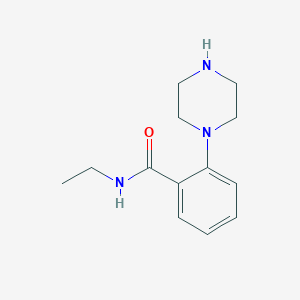![molecular formula C10H19NO2 B12064645 [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)
[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is a complex organic compound characterized by its unique structure, which includes an oxirane ring and an aziridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Moiety: This can be achieved through the reaction of a suitable amine with an epoxide under basic conditions.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid.
Final Assembly: The final step involves the coupling of the aziridine and oxirane intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted aziridines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving epoxide hydrolases and aziridine-processing enzymes.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol can be used in the production of advanced materials, such as polymers with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. The aziridine moiety can also participate in similar reactions, potentially leading to the inhibition of enzyme activity or the modification of protein function.
Comparación Con Compuestos Similares
Similar Compounds
- ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)ethanol
- ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)propane
Uniqueness
The uniqueness of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
[3-[2-(3,3-dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(11-9)4-5-10(3)8(6-12)13-10/h7-8,11-12H,4-6H2,1-3H3 |
Clave InChI |
OFGHESPAYIRTOP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N1)CCC2(C(O2)CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)



![2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B12064583.png)

![2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12064594.png)







